molecular formula C12H18O B6155428 2-(3-tert-butylphenyl)ethan-1-ol CAS No. 935863-65-3

2-(3-tert-butylphenyl)ethan-1-ol

Cat. No.: B6155428
CAS No.: 935863-65-3
M. Wt: 178.3
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Description

2-(3-tert-Butylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H18O It is a type of alcohol that features a tert-butyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butylphenyl)ethan-1-ol typically involves the alkylation of a phenyl ring followed by reduction. One common method is the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-tert-butylbenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: 2-(3-tert-Butylphenyl)ethanal or 2-(3-tert-Butylphenyl)ethanoic acid.

    Reduction: 2-(3-tert-Butylphenyl)ethane.

    Substitution: 2-(3-tert-Butyl-4-nitrophenyl)ethan-1-ol or 2-(3-tert-Butyl-4-bromophenyl)ethan-1-ol.

Scientific Research Applications

2-(3-tert-Butylphenyl)ethan-1-ol is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving the interaction of alcohols with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)ethan-1-ol
  • 2-(3-tert-Butylphenyl)ethan-2-ol
  • 2-(3-tert-Butylphenyl)propan-1-ol

Uniqueness

2-(3-tert-Butylphenyl)ethan-1-ol is unique due to the position of the tert-butyl group on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it valuable for specific applications.

Properties

CAS No.

935863-65-3

Molecular Formula

C12H18O

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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